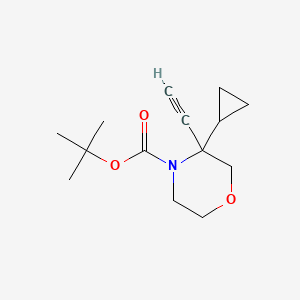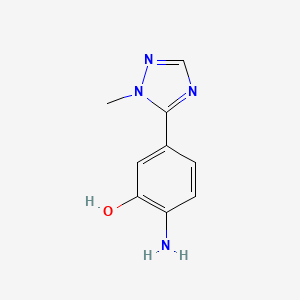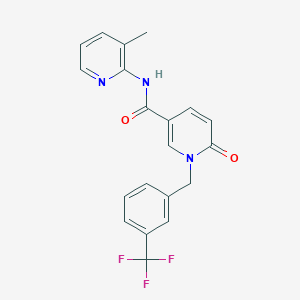
Potassium (3,3-difluorocycloheptyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is an organoboron compound that features a trifluoroborate group attached to a difluorocycloheptyl ring. This compound is part of a class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,3-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of a difluorocycloheptyl halide with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium (3,3-difluorocycloheptyl)trifluoroboranuide, generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted boron compounds, which are valuable intermediates in organic synthesis.
科学的研究の応用
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of boron-containing drugs.
Industry: The compound is used in the production of advanced materials and polymers.
作用機序
The mechanism of action of potassium (3,3-difluorocycloheptyl)trifluoroboranuide involves the formation of a boron-carbon bond through the interaction of the trifluoroborate group with various electrophiles. This interaction facilitates the transfer of the boron moiety to the target molecule, enabling the formation of complex organic structures.
類似化合物との比較
Similar Compounds
- Potassium 3,4-dichlorophenyltrifluoroborate
- Potassium (3-chlorophenyl)trifluoroborate
- Potassium (3,3-difluorocyclopentyl)trifluoroboranuide
Uniqueness
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is unique due to its difluorocycloheptyl ring, which imparts distinct steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C7H11BF5K |
|---|---|
分子量 |
240.07 g/mol |
IUPAC名 |
potassium;(3,3-difluorocycloheptyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)4-2-1-3-6(5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1 |
InChIキー |
PGPGDWMQEWDAOQ-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CCCCC(C1)(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
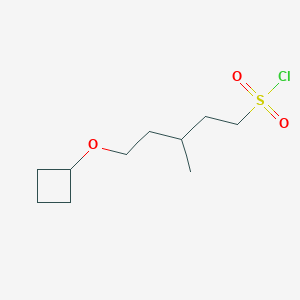
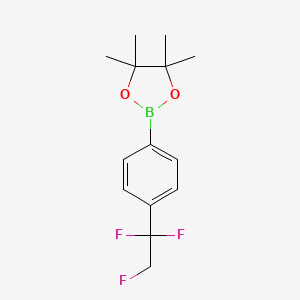
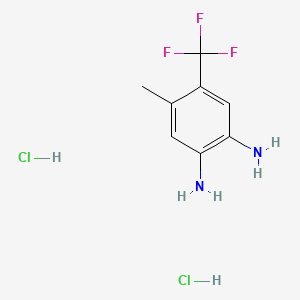
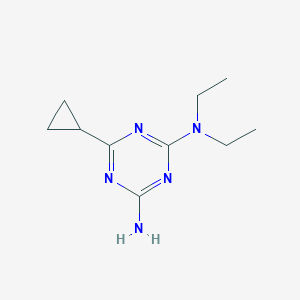

![1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B13492150.png)
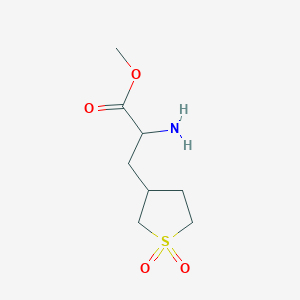
![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
